molecular formula C9H10 B14642391 Dispiro(2.0.2.3)nona-1,5-diene CAS No. 55980-70-6

Dispiro(2.0.2.3)nona-1,5-diene

Cat. No.: B14642391
CAS No.: 55980-70-6
M. Wt: 118.18 g/mol
InChI Key: KKPBATWQXUHVRX-UHFFFAOYSA-N
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Description

Dispiro(2.0.2.3)nona-1,5-diene is an organic compound with the molecular formula C9H10 and an average molecular mass of 118.18 g/mol . This spirocyclic hydrocarbon features a unique bridged ring system containing two double bonds, as indicated by the "1,5-diene" designation in its name. The parent saturated hydrocarbon of this structural family, Dispiro[2.0.2.3]nonane, has the molecular formula C9H14 and CAS Registry Number 24973-90-8 , highlighting how the diene variant possesses greater unsaturation. While the specific research applications and mechanism of action for this compound require further investigation based on current literature, compounds with complex spirocyclic architectures and unsaturation are typically valuable in materials science, organic synthesis methodology development, and as potential precursors for ligands in catalysis research. The strained, three-dimensional geometry of this molecule makes it particularly interesting for studying unique reaction pathways and stereoelectronic effects. Researchers exploring strained alkene systems or complex molecular architectures may find this compound especially useful. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55980-70-6

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

IUPAC Name

dispiro[2.0.24.33]nona-1,5-diene

InChI

InChI=1S/C9H10/c1-2-8(4-5-8)9(3-1)6-7-9/h4-7H,1-3H2

InChI Key

KKPBATWQXUHVRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=C2)C3(C1)C=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Dispiro 2.0.2.3 Nona 1,5 Diene and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for Dispiro[2.0.2.3]nona-1,5-diene Scaffolds

A retrosynthetic analysis of the Dispiro[2.0.2.3]nona-1,5-diene scaffold reveals several strategic disconnections that guide the design of synthetic routes. The core challenge lies in the stereoselective formation of the two spiro-quaternary carbon centers. A common approach involves the disconnection of the cyclopropane (B1198618) rings, leading back to a cyclopentane (B165970) or cyclopentene (B43876) precursor with appropriate functionalities for subsequent cyclopropanation reactions. Another strategy focuses on the disconnection of the five-membered ring, suggesting a ring-closing metathesis (RCM) approach from an acyclic diene precursor. More complex retrosynthetic pathways might involve cascade reactions where multiple rings are formed in a single synthetic operation. The choice of disconnection strategy is often influenced by the desired substitution pattern on the final molecule and the availability of starting materials.

Multi-step Reaction Sequences for the Construction of Dispiro[2.0.2.3]nona-1,5-diene

The synthesis of Dispiro[2.0.2.3]nona-1,5-diene and its analogs typically requires multi-step reaction sequences. evitachem.com These sequences often begin with the construction of a suitably functionalized carbocyclic or heterocyclic core, followed by the introduction of the spirocyclic moieties.

Cycloaddition Reactions in Dispiro[2.0.2.3]nona-1,5-diene Synthesis.

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks, including those found in dispiro compounds. rsc.orgmdpi.com While direct [3+2] cycloaddition reactions are commonly employed for the synthesis of spiro-pyrrolidines and other heterocyclic systems, their application to the all-carbon scaffold of Dispiro[2.0.2.3]nona-1,5-diene is less direct. However, the principles of cycloaddition can be applied to construct the central five-membered ring. For instance, a [3+2] cycloaddition of an allylic anion with an activated alkene could, in principle, form the cyclopentene core, which can then be further elaborated. More commonly, cycloaddition strategies are employed in the synthesis of complex dispirooxindoles, which share the dispirocyclic motif. researchgate.netsci-hub.seresearchgate.netnih.gov For example, 1,3-dipolar cycloadditions of azomethine ylides with dipolarophiles are a well-established method for creating spiro-pyrrolidine rings fused to other cyclic systems. mdpi.comrsc.org

Ring-Closing Metathesis Approaches in Spirocyclic Hydrocarbon Synthesis.

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic and spirocyclic compounds. rsc.orgarkat-usa.orgthieme-connect.com The power of RCM lies in its ability to form carbon-carbon double bonds under mild conditions with high functional group tolerance. In the context of spirocyclic hydrocarbon synthesis, RCM is typically used to construct one of the rings of the spirocycle from an acyclic diene precursor. rsc.orgnih.gov For the synthesis of a dispiro compound like Dispiro[2.0.2.3]nona-1,5-diene, an iterative RCM strategy could be envisioned, or a double RCM reaction on a tetraene precursor could potentially form both rings simultaneously. thieme-connect.com The success of an RCM approach is highly dependent on the nature of the substrate and the choice of the ruthenium-based catalyst (e.g., Grubbs' catalysts).

A general approach to spirocycles using RCM involves the preparation of a gem-diallylated substrate, which upon metathesis, yields a spirocyclic cyclopentene derivative. rsc.org This strategy has been successfully applied to the synthesis of various spirocyclic systems. arkat-usa.org

Cascade and Multicomponent Reactions for Dispiro Framework Formation.

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. bohrium.com These reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, are also powerful tools in this regard. researchgate.net

For the formation of dispiro frameworks, cascade reactions can be designed to rapidly assemble the intricate polycyclic structure. rsc.org For example, a cascade sequence might involve a Michael addition followed by an intramolecular aldol (B89426) condensation and a subsequent cyclization to generate the dispiro system. Such strategies have been successfully employed in the synthesis of complex dispirooxindoles and other dispiroheterocycles. researchgate.netsci-hub.sebohrium.com These reactions often lead to the formation of multiple stereocenters with high levels of diastereoselectivity. rsc.org

Stereoselective and Enantioselective Synthesis Strategies for Dispiro[2.0.2.3]nona-1,5-diene Analogs

The presence of two spiro-quaternary stereocenters in Dispiro[2.0.2.3]nona-1,5-diene and its analogs necessitates the development of stereoselective and enantioselective synthetic methods. nih.gov Achieving high levels of stereocontrol is a significant challenge in the synthesis of these molecules.

Several strategies have been developed to address this challenge:

Chiral auxiliary-controlled synthesis: This approach involves the temporary incorporation of a chiral auxiliary into the starting material to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step.

Chiral catalyst-controlled synthesis: This is a more atom-economical approach that utilizes a chiral catalyst to induce enantioselectivity in a key reaction step. Organocatalysis and transition-metal catalysis are two powerful platforms for enantioselective synthesis. researchgate.netnih.gov For instance, chiral phosphines, amines, and thioureas have been used as organocatalysts in the enantioselective synthesis of spirocyclic compounds. nih.gov

Substrate-controlled synthesis: In some cases, the inherent chirality of the starting material can be used to control the stereochemistry of subsequent transformations. thieme-connect.combeilstein-journals.org

Stereoselective double ring-closing metathesis reactions have been reported for the synthesis of spirocyclic compounds, where the stereoselectivity is induced by a pre-existing stereocenter in the acyclic tetraene precursor. thieme-connect.com Similarly, stereoselective [3+2] cycloaddition reactions have been extensively used to construct dispiro heterocycles with high diastereoselectivity. rsc.orgmdpi.com

Stereoselective Method Key Principle Example Application Reference
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereochemistry.Synthesis of pinane-based 2-amino-1,3-diols. beilstein-journals.org
Chiral CatalystUse of a chiral catalyst to induce enantioselectivity.Enantioselective [3+2] cycloaddition for dispiro[benzothiophenone-indandione-pyrrolidine]s. nih.gov
Substrate ControlInherent chirality of the substrate directs the stereochemical outcome.Diastereoselective double RCM of amino acid derived tetraenes. thieme-connect.com

Catalytic Systems and Reagents Employed in Dispiro[2.0.2.3]nona-1,5-diene Synthesis

A variety of catalytic systems and reagents are employed in the synthesis of dispirocyclic compounds. The choice of catalyst is crucial for the efficiency and selectivity of the reaction.

For Ring-Closing Metathesis:

Grubbs' Catalysts: First and second-generation Grubbs' catalysts are ruthenium-based complexes that are widely used for RCM due to their high activity and functional group tolerance. rsc.org

Hoveyda-Grubbs Catalysts: These are modified Grubbs' catalysts with enhanced stability and recyclability.

Schrock's Catalyst: A molybdenum-based catalyst that is highly active but also more sensitive to air and moisture.

For Cycloaddition and Cascade Reactions:

Organocatalysts: Chiral amines, phosphines, thioureas, and squaramides are used to catalyze enantioselective cycloadditions and cascade reactions. researchgate.netnih.gov

Transition Metal Catalysts: Complexes of rhodium, palladium, copper, and other transition metals are used to catalyze a variety of cycloaddition and cross-coupling reactions. mdpi.commdpi.com For instance, rhodium(I) complexes have been used in catalytic additions to aldehydes. mdpi.com

For Cyclopropanation:

Simmons-Smith Reagent: A diiodomethane (B129776) and zinc-copper couple used for the cyclopropanation of alkenes.

Diazomethane with a Palladium or Copper Catalyst: Another common method for cyclopropanation.

Catalyst/Reagent Reaction Type Example of Compound Synthesized Reference
Grubbs' CatalystRing-Closing MetathesisSpirocyclopentenyl derivatives rsc.org
Chiral SquaramideAsymmetric Cascade ReactionSpiro-tetrahydroquinoline derivatives researchgate.net
Rhodium(I) ComplexesCatalytic AdditionArylated naphthalenes mdpi.com
Cobalt(II) Complexes[6+2] CycloadditionSilicon-containing bicyclo[4.2.1]nona-2,4-dienes mdpi.com

Transition Metal Catalysis for Spirocyclization Reactions

Transition metal catalysis offers powerful tools for the construction of complex cyclic and spirocyclic systems, often proceeding with high efficiency and selectivity. For the synthesis of dispiro[2.0.2.3]nona-1,5-diene and its analogs, several transition metal-catalyzed reactions can be envisioned as key steps. These methods often involve the formation of highly reactive intermediates that can undergo subsequent cyclization reactions.

One plausible approach involves the transition metal-catalyzed cyclopropanation of suitable diene precursors. For instance, the reaction of a 1,2-dimethylenecyclopentane with a carbene source, facilitated by a transition metal catalyst, could potentially yield the desired dispiro framework. Catalysts based on rhodium, copper, and palladium are well-known to promote such transformations. The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction, which is crucial for controlling the geometry of the final product.

Another relevant strategy is the use of ring-closing metathesis (RCM) on a precursor containing two appropriately positioned vinyl groups. While RCM is more commonly used for the formation of larger rings, its application in the synthesis of strained spirocycles is an active area of research. A hypothetical RCM approach to a derivative of dispiro[2.0.2.3]nona-1,5-diene is presented in the table below.

EntryStarting MaterialCatalystSolventTemperature (°C)Yield (%)
11,2-divinyl-1,2-bis(cyclopropyl)cyclopentaneGrubbs' 2nd Generation CatalystDichloromethane40Illustrative
2(1-(cyclopropylvinyl)cyclopent-1-en-2-yl)vinylcyclopropaneHoveyda-Grubbs' 2nd Generation CatalystToluene80Illustrative

Organocatalytic Methods in Dispiro Compound Formation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a range of mild and environmentally friendly synthetic methods. For the construction of dispiro compounds, including derivatives of dispiro[2.0.2.3]nona-1,5-diene, organocatalytic strategies can provide access to enantiomerically enriched products.

A key approach in organocatalysis that could be applied to the synthesis of dispirocycles is the use of chiral aminocatalysts to promote asymmetric cycloaddition reactions. For example, a chiral primary or secondary amine could catalyze the reaction between a cyclic ketone and an α,β-unsaturated aldehyde, leading to the formation of a spirocyclic intermediate. Subsequent transformations of this intermediate could then lead to the desired dispiro[2.0.2.3]nona-1,5-diene framework.

Furthermore, organocatalyzed Michael additions to cyclic systems can be employed to introduce the necessary functional groups for a subsequent spirocyclization step. The table below illustrates a potential organocatalytic Michael addition that could serve as a key step in the synthesis of a dispiro[2.0.2.3]nona-1,5-diene precursor.

EntrySubstrate 1Substrate 2CatalystSolventYield (%)Enantiomeric Excess (%)
1Cyclopentanone(E)-1,4-bis(cyclopropyl)but-2-en-1,4-dione(S)-ProlineDMSOIllustrativeIllustrative
2CyclopentanoneAcrolein(S)-Diphenylprolinol silyl (B83357) etherTolueneIllustrativeIllustrative

Sustainable and Green Chemistry Principles in Dispiro[2.0.2.3]nona-1,5-diene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of complex molecules like dispiro[2.0.2.3]nona-1,5-diene can benefit from the application of these principles.

One key aspect of green chemistry is the use of environmentally benign solvents. For many of the potential synthetic steps towards dispiro[2.0.2.3]nona-1,5-diene, the replacement of traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the synthesis.

Atom economy is another central principle of green chemistry. Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. In the context of dispiro[2.0.2.3]nona-1,5-diene synthesis, cycloaddition and rearrangement reactions are often highly atom-economical.

The development of catalytic processes, both transition metal-based and organocatalytic, is inherently aligned with green chemistry principles, as catalysts can significantly reduce the energy requirements of a reaction and can often be recycled and reused. The table below highlights some green chemistry considerations for the potential synthesis of dispiro[2.0.2.3]nona-1,5-diene.

Green Chemistry PrincipleApplication in Dispiro[2.0.2.3]nona-1,5-diene SynthesisPotential Benefit
Use of Renewable FeedstocksDeriving starting materials from biomass sources.Reduced reliance on fossil fuels.
CatalysisEmploying recyclable transition metal or organocatalysts.Lower energy consumption and reduced waste.
Atom EconomyUtilizing cycloaddition or rearrangement reactions.Higher efficiency and less byproduct formation.
Safer Solvents and AuxiliariesReplacing hazardous solvents with water or ionic liquids.Reduced environmental pollution and improved safety.

Mechanistic Investigations of Reactions Involving Dispiro 2.0.2.3 Nona 1,5 Diene

Pericyclic Reactions of Dispiro[2.0.2.3]nona-1,5-diene

The conjugated diene system within the five-membered ring of Dispiro[2.0.2.3]nona-1,5-diene suggests its potential to participate in pericyclic reactions, most notably cycloadditions. These reactions are characterized by a cyclic transition state and are governed by the principles of orbital symmetry.

Frontier Molecular Orbital (FMO) Theory in Explaining Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and outcome of pericyclic reactions. uni-goettingen.de It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For a cycloaddition to be thermally allowed, the symmetry of the interacting orbitals must be congruent.

In the context of a [4+2] cycloaddition (Diels-Alder reaction), Dispiro[2.0.2.3]nona-1,5-diene would act as the diene component. The reactivity would be dictated by the energy gap between its HOMO and the LUMO of a potential dienophile. Electron-donating groups on the diene would raise the HOMO energy, while electron-withdrawing groups on the dienophile would lower the LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.

The stereoselectivity of such reactions is also predictable using FMO theory. The "endo rule," which often favors the formation of the endo product in Diels-Alder reactions, is rationalized by secondary orbital interactions between the frontier orbitals of the diene and dienophile in the transition state. These stabilizing interactions are more significant in the endo transition state.

Reactant ComponentKey OrbitalInfluence of Substituents
Dispiro[2.0.2.3]nona-1,5-diene (Diene)HOMOElectron-donating groups increase reactivity.
DienophileLUMOElectron-withdrawing groups increase reactivity.

Concerted vs. Stepwise Mechanisms in Spiro-Dienic Cycloadditions

While many cycloaddition reactions are concerted, proceeding through a single transition state, the involvement of strained rings can sometimes lead to stepwise mechanisms involving diradical or zwitterionic intermediates. In the case of Dispiro[2.0.2.3]nona-1,5-diene, the significant ring strain of the cyclopropane (B1198618) moieties could influence the reaction mechanism.

A concerted mechanism would be characterized by the simultaneous formation of the new sigma bonds. In contrast, a stepwise pathway would involve the initial formation of a single bond, leading to an intermediate that subsequently cyclizes. Computational studies on related strained systems are often employed to differentiate between these pathways by locating transition states and intermediates on the potential energy surface. The nature of the dienophile and reaction conditions (thermal vs. photochemical) can also influence the operative mechanism.

Rearrangement Reactions of Dispiro[2.0.2.3]nona-1,5-diene Skeletons

The vinylcyclopropane units embedded in the dispiro[2.0.2.3]nona-1,5-diene skeleton are predisposed to undergo thermally or photochemically induced rearrangements. The vinylcyclopropane-cyclopentene rearrangement is a classic example of such a transformation, driven by the release of ring strain from the three-membered ring. This rearrangement can proceed through either a concerted wikipedia.orgnih.gov-sigmatropic shift or a stepwise mechanism involving a diradical intermediate. Given the structure of Dispiro[2.0.2.3]nona-1,5-diene, a rearrangement could potentially lead to the formation of more complex polycyclic systems. The specific outcome would depend on which cyclopropane ring opens and the subsequent bond formations.

Electrophilic and Nucleophilic Additions to the Nona-1,5-diene Moiety

The double bonds in the cyclopentadiene ring are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: In an electrophilic addition, an electrophile attacks one of the double bonds, leading to the formation of a carbocationic intermediate. The high strain of the adjacent cyclopropane rings can influence the stability and subsequent reactivity of this carbocation. The cyclopropylcarbinyl cation is known to be remarkably stable due to orbital overlap between the bent C-C bonds of the cyclopropane and the vacant p-orbital of the cationic center. This could lead to rearrangements and the formation of ring-opened products. The regioselectivity of the attack would be governed by the ability of the spiro-fused cyclopropane rings to stabilize the resulting carbocation.

Nucleophilic Addition: Nucleophilic addition to the diene system is less common unless the system is activated by electron-withdrawing groups. However, under certain conditions, such as in the presence of a strong nucleophile and a suitable leaving group, nucleophilic attack could occur.

Radical Reaction Pathways and Their Role in Dispiro Compound Transformations

Radical reactions involving Dispiro[2.0.2.3]nona-1,5-diene could be initiated by radical initiators or photochemically. A radical addition to one of the double bonds would generate a radical intermediate. Similar to the carbocationic intermediate in electrophilic addition, this radical could be stabilized by the adjacent cyclopropane ring. The high ring strain could also facilitate homolytic cleavage of one of the cyclopropane C-C bonds, leading to ring-opened radical species that could undergo further transformations, such as polymerization or intramolecular cyclization.

Advanced Computational Chemistry Approaches to Elucidating Reaction Pathways

Due to the potential for complex and competing reaction pathways, advanced computational chemistry methods are invaluable for elucidating the mechanisms of reactions involving Dispiro[2.0.2.3]nona-1,5-diene. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction pathway can be constructed.

Determine Activation Energies: The calculated energy barrier for a reaction provides insight into its feasibility and rate.

Analyze Orbital Interactions: Computational methods can visualize and quantify the frontier molecular orbital interactions that govern pericyclic reactions.

Investigate Reaction Dynamics: Molecular dynamics simulations can provide insights into the time-evolution of the reacting system and explore dynamic effects that are not captured by static calculations on the potential energy surface.

These computational approaches would be instrumental in distinguishing between concerted and stepwise mechanisms, predicting the regioselectivity and stereoselectivity of reactions, and identifying novel rearrangement pathways for this highly strained and reactive molecule.

Advanced Structural Analysis and Spectroscopic Characterization Techniques for Dispiro 2.0.2.3 Nona 1,5 Diene

Elucidation of Spirocenter Stereochemistry and Diene Conformation

Research based on PES data has investigated the conformation of the molecule, which is determined by the torsional angle between the two cyclopropenyl units. wiley.com The analysis of the splitting of Walsh-bands in the photoelectron spectrum is strongly dependent on this conformation. wiley.com Computational models and spectral analysis suggest a preference for a gauche-like conformation in the gas phase. wiley.com This non-planar arrangement helps to relieve some of the inherent steric strain in the molecule.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

While X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of a molecule, a published single-crystal X-ray diffraction study for Dispiro[2.0.2.3]nona-1,5-diene could not be located in a review of available literature.

Should such an analysis be performed, it would provide incontrovertible evidence of the molecule's solid-state structure. Key information that would be obtained includes:

Precise Bond Lengths and Angles: This would be particularly valuable for quantifying the strain within the cyclopropane (B1198618) and cyclopentene (B43876) rings. Deviations from standard bond lengths (e.g., C-C single bonds, C=C double bonds) would offer a direct measure of the geometric distortion.

Intermolecular Interactions: The data would reveal how the molecules pack in the crystal lattice, detailing any significant intermolecular forces.

While X-ray data for the parent compound is not available, studies on other complex spirocyclic systems routinely use this technique to confirm their three-dimensional structure and stereochemistry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Specific, published 1D and 2D NMR spectra for Dispiro[2.0.2.3]nona-1,5-diene are not detailed in the reviewed scientific literature. However, the expected spectroscopic features can be predicted based on the molecule's structure. Due to the molecule's symmetry, a relatively simple spectrum would be anticipated.

Expected NMR Characteristics:

¹H NMR: One would expect distinct signals for the olefinic protons of the diene system and the methylene (B1212753) protons on the cyclopropane rings. The chemical shifts would be influenced by ring strain and anisotropy from the double bonds.

¹³C NMR: The spectrum should show separate signals for the spiro-carbons, the olefinic carbons, and the cyclopropyl (B3062369) carbons. The spiro-carbon signal would likely appear in a characteristic region for quaternary sp³-hybridized carbons, while the strained cyclopropyl carbons would be shifted upfield compared to typical alkanes.

General studies on other dispiro compounds utilize ¹H and ¹³C NMR as a primary tool for structural confirmation, assigning signals based on chemical shifts and multiplicity. derpharmachemica.com

For an unambiguous assignment of the ¹H and ¹³C signals, a variety of advanced NMR experiments would be essential.

COSY (Correlation Spectroscopy): This 2D technique would reveal proton-proton coupling relationships, helping to trace the connectivity within the cyclopentene and cyclopropane rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity around the non-protonated spiro-carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in confirming the gauche conformation by showing correlations between protons on the different cyclopropane rings that are close to each other in space.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Strain Assessment

Published, fully assigned Infrared (IR) or Raman spectra for Dispiro[2.0.2.3]nona-1,5-diene are not readily found. However, the primary application of these techniques would be to identify the key functional groups and to assess the significant ring strain.

Predicted Vibrational Bands:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Notes
C-H (Olefinic) Stretching > 3000 Typical for sp² C-H bonds.
C-H (Cyclopropyl) Stretching ~ 3000 - 2900 Characteristic of strained three-membered rings.
C=C (Diene) Stretching ~ 1650 - 1600 Conjugation may lower the frequency slightly.

The high degree of strain in the cyclopropane rings would be expected to influence the positions and intensities of their characteristic bands. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching mode, which is often weak in the IR spectrum of symmetric molecules.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula of Dispiro[2.0.2.3]nona-1,5-diene as C₉H₁₀ by providing a highly accurate mass measurement.

Molecular Formula Confirmation:

Property Value
Molecular Formula C₉H₁₀

While a detailed experimental fragmentation study for this specific molecule is not published, the fragmentation patterns for spiro compounds under Electron Ionization (EI) typically involve characteristic cleavages related to the spirocenter.

Expected Fragmentation Pathways:

Process Description Expected Fragment Ion
Retro-Diels-Alder Cleavage of the five-membered ring could lead to the loss of a C₂H₂ or C₄H₄ fragment. [M - C₂H₂]⁺˙ or [M - C₄H₄]⁺˙
Spiro-Ring Cleavage Scission of the bonds alpha to the spiro-carbon is a common pathway for spirocycles. Varies based on rearrangement.

Studies on other unsaturated spiro compounds show that the most stable carbocation or radical cation formed after initial ionization will typically dictate the major fragmentation pathways. aip.org

Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation and Orbital Analysis

The electronic structure of Dispiro[2.0.2.3]nona-1,5-diene has been successfully investigated using He(I) Photoelectron Spectroscopy. wiley.com This technique directly probes the energy levels of the molecular orbitals by measuring the ionization energies required to eject electrons from them. The resulting spectrum shows distinct bands corresponding to the ionization from the cyclopropenyl π-orbitals and the high-lying Walsh orbitals of the cyclopropane rings. wiley.comCurrent time information in Bangalore, IN.

A key finding from the PES analysis is the significant "through-bond" coupling between the two cyclopropenyl moieties. This interaction leads to a notable splitting of the π-orbital energy levels, observed as separate bands in the spectrum. wiley.com

Observed Vertical Ionization Energies (Iᵥ):

Ionization Energy (eV) Orbital Assignment Description
8.6 π (a) Antisymmetric combination of π-orbitals
9.85 π (b) Symmetric combination of π-orbitals
10.4 w (a) Walsh orbital combination

Data sourced from Spanget-Larsen et al. (1982). wiley.com

The splitting between the two π-bands (ΔIᵥ = 1.25 eV) is a direct measure of the electronic interaction across the spiro-system. wiley.com Furthermore, the separation of the Walsh orbital bands provides strong evidence for the molecule's preferred non-planar, gauche conformation in the gas phase. wiley.comCurrent time information in Bangalore, IN. This analysis highlights the power of PES in elucidating the more subtle aspects of electronic structure and conformation in strained and conjugated systems. Current time information in Bangalore, IN.ruc.dk

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical analysis of chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance. For a molecule like dispiro[2.0.2.3]nona-1,5-diene, which possesses inherent chirality due to its spirocyclic nature, these methods would be instrumental in determining its absolute configuration.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the chiral chromophores within the molecule. In the case of dispiro[2.0.2.3]nona-1,5-diene, the carbon-carbon double bonds of the diene system would act as the primary chromophores. The sign and magnitude of the observed Cotton effects could be correlated with the absolute configuration of the enantiomers through the application of theoretical models and empirical sector rules developed for chiral olefins.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD curve of a chiral compound typically shows a plain curve at wavelengths away from an absorption maximum and exhibits a Cotton effect in the region of absorption. The shape and sign of the Cotton effect in the ORD spectrum are directly related to the CD spectrum through the Kronig-Kramers relations.

Detailed Research Findings:

As no specific research findings for dispiro[2.0.2.3]nona-1,5-diene are available, a hypothetical data table is presented below to illustrate the type of information that would be generated from a chiroptical analysis of its enantiomers. The values are purely illustrative and are based on typical data for chiral olefins.

Hypothetical Chiroptical Data for Dispiro[2.0.2.3]nona-1,5-diene Enantiomers

EnantiomerTechniqueSolventWavelength (nm)Signal
(+)-EnantiomerCDMethanol210Positive Cotton Effect (Δε = +5.2)
(-)-EnantiomerCDMethanol210Negative Cotton Effect (Δε = -5.1)
(+)-EnantiomerORDMethanol225Peak ([Φ] = +8000)
(+)-EnantiomerORDMethanol195Trough ([Φ] = -6500)
(-)-EnantiomerORDMethanol225Trough ([Φ] = -7900)
(-)-EnantiomerORDMethanol195Peak ([Φ] = +6600)

Should experimental data for dispiro[2.0.2.3]nona-1,5-diene become available, a thorough analysis would involve comparing the experimental CD and ORD spectra with those predicted by quantum-chemical calculations. This comparison would allow for an unambiguous assignment of the absolute configuration of the synthesized enantiomers.

Theoretical and Computational Chemistry Studies of Dispiro 2.0.2.3 Nona 1,5 Diene

Quantum Chemical Calculations of Electronic Structure and Bonding in Dispiro[2.0.2.3]nona-1,5-diene

Ab Initio and Density Functional Theory (DFT) Methods for Ground State Properties

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, would provide a rigorous, albeit computationally expensive, way to calculate the electronic structure from first principles. DFT, with functionals like B3LYP or M06-2X, offers a balance between accuracy and computational cost, making it a popular choice for studying the geometries, energies, and vibrational frequencies of organic molecules.

For a molecule with the structural complexity of Dispiro[2.0.2.3]nona-1,5-diene, a typical computational study would begin with geometry optimization using a moderate basis set, such as 6-31G(d), followed by single-point energy calculations and frequency analysis with larger basis sets, like 6-311+G(d,p) or the aug-cc-pVTZ series, to obtain more accurate energetic and electronic properties.

Table 1: Representative Theoretical Methods and Basis Sets for Studying Strained Ring Systems

Theoretical MethodDescriptionTypical Basis Sets
Hartree-Fock (HF)A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not account for electron correlation.6-31G(d), cc-pVDZ
Møller-Plesset Perturbation Theory (MP2)An ab initio method that includes electron correlation effects by adding a second-order correction to the Hartree-Fock energy.6-311+G(d,p), aug-cc-pVTZ
Density Functional Theory (DFT)A method that calculates the electronic structure based on the electron density rather than the wavefunction. The choice of the exchange-correlation functional is crucial.B3LYP/6-31G(d), M06-2X/6-311+G(2d,p)
Coupled Cluster (CC)A highly accurate ab initio method that is considered the "gold standard" for single-reference systems. It is computationally very demanding.cc-pVTZ, aug-cc-pVQZ

Molecular Orbital (MO) Theory and Analysis of Walsh Orbitals in Cyclopropyl (B3062369) and Spiro Systems

The electronic structure of Dispiro[2.0.2.3]nona-1,5-diene is significantly influenced by the presence of two spiro-fused cyclopropene rings. The bonding in cyclopropane (B1198618) and its derivatives is often described using the Walsh orbital model. These orbitals are a set of three molecular orbitals that describe the C-C bonding framework of the cyclopropane ring and possess both σ and π character.

In a spiro system like Dispiro[2.0.2.3]nona-1,5-diene, the Walsh orbitals of the two cyclopropene rings can interact with each other and with the π-orbitals of the double bonds. This interaction, often termed "through-space" or "through-bond" coupling, can lead to a splitting of the molecular orbital energy levels. Photoelectron spectroscopy, coupled with molecular orbital calculations, is a key experimental technique for probing these interactions. Studies on analogous bicyclopropenyl systems have shown that the low-energy photoelectron bands can be assigned to the ejection of electrons from the cyclopropenyl π- and Walsh-orbitals. researchgate.netresearchgate.net

Electron Delocalization, Hyperconjugation, and Aromaticity/Antiaromaticity Considerations in Strained Diene Systems

The unique arrangement of σ and π systems in Dispiro[2.0.2.3]nona-1,5-diene allows for interesting electronic effects. The concept of "through-bond" interaction, where orbitals interact via the σ-bond framework, is particularly relevant. researchgate.netresearchgate.net This can lead to significant delocalization of electron density.

Hyperconjugation, the interaction of a σ-bond with an adjacent empty or partially filled p-orbital or a π-orbital, is also expected to play a role in the stability and reactivity of this molecule. The bent bonds of the cyclopropene rings have significant p-character, which can enhance their ability to participate in hyperconjugative interactions with the adjacent π-systems.

Strain Energy Analysis in Dispiro[2.0.2.3]nona-1,5-diene and Analogous Polycyclic Systems

Quantification of Ring Strain and its Influence on Molecular Geometry and Reactivity

Dispiro[2.0.2.3]nona-1,5-diene is expected to possess a significant amount of ring strain due to the presence of two highly strained cyclopropene rings and a central cyclobutane ring. The total strain energy of the molecule is a combination of angle strain, torsional strain, and transannular strain.

The quantification of ring strain is typically achieved computationally by using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for a cancellation of errors in the calculations and providing a reliable estimate of the strain energy.

For Dispiro[2.0.2.3]nona-1,5-diene, a suitable homodesmotic reaction would involve breaking down the molecule into less strained reference compounds. The calculated enthalpy of this reaction would then correspond to the strain energy.

Table 2: Estimated Strain Energies of Relevant Carbocyclic Rings

Ring SystemStrain Energy (kcal/mol)
Cyclopropane~27.5
Cyclopropene~55
Cyclobutane~26.5

Note: These are approximate values for the parent hydrocarbons. The strain energy in Dispiro[2.0.2.3]nona-1,5-diene would be influenced by the spiro-fusion and electronic interactions.

The high strain energy is expected to have a profound influence on the molecular geometry, leading to elongated C-C bonds and distorted bond angles compared to unstrained analogues. This stored energy also makes the molecule more reactive, particularly towards reactions that can relieve the ring strain, such as ring-opening polymerizations or cycloadditions.

Conformational Analysis and Molecular Dynamics Simulations of Dispiro[2.0.2.3]nona-1,5-diene

A full conformational analysis of Dispiro[2.0.2.3]nona-1,5-diene would involve exploring the potential energy surface as a function of key dihedral angles. The central cyclobutane ring can adopt a puckered conformation, and the relative orientation of the two cyclopropene rings can vary. Computational methods such as relaxed potential energy surface scans can be used to identify the low-energy conformers and the energy barriers between them.

Interplay of Through-Space and Through-Bond Electronic Interactions in Spiro Compounds

The unique architecture of spiro compounds, such as Dispiro[2.0.2.3]nona-1,5-diene, where two rings are joined by a single common atom, leads to fascinating electronic interactions between the formally non-conjugated π-systems. These interactions are broadly categorized as through-space and through-bond interactions, and their interplay governs the electronic structure and properties of these molecules.

In Dispiro[2.0.2.3]nona-1,5-diene, the two cyclopropene rings are held in a nearly orthogonal arrangement by the central cyclobutane ring. This spatial arrangement brings the π-orbitals of the two double bonds into close proximity, allowing for direct overlap. This is the essence of through-space interaction , a direct, non-covalent interaction between orbitals that are not formally connected by chemical bonds.

Simultaneously, the σ-framework of the molecule can act as a relay for electronic communication between the π-systems. This phenomenon is known as through-bond interaction . In this mechanism, the π-orbitals mix with the σ-orbitals of the intervening bicyclopropylidene-like framework, leading to an indirect electronic coupling.

Theoretical studies and photoelectron spectroscopy have been instrumental in disentangling the contributions of these two types of interactions. For Dispiro[2.0.2.3]nona-1,5-diene and its analogues, it has been shown that strong 'through-bond' coupling leads to a significant splitting of the π-bands in their photoelectron spectra, typically in the range of 1.0–1.5 eV. This large splitting is a direct consequence of the efficient electronic communication mediated by the σ-bonds.

The interplay between through-space and through-bond interactions is a delicate balance. While the close spatial proximity of the π-systems suggests a significant through-space contribution, computational models and experimental data indicate that the through-bond mechanism is a dominant factor in determining the electronic structure of Dispiro[2.0.2.3]nona-1,5-diene.

Theoretical Prediction and Interpretation of Spectroscopic Properties

The unique electronic structure of Dispiro[2.0.2.3]nona-1,5-diene, arising from the interplay of through-space and through-bond interactions, is reflected in its spectroscopic properties. Theoretical and computational chemistry provides powerful tools to predict and interpret these properties, offering deep insights into the molecule's behavior.

Photoelectron Spectroscopy:

Photoelectron spectroscopy has been a key experimental technique for probing the electronic structure of Dispiro[2.0.2.3]nona-1,5-diene. The low-energy bands in the photoelectron spectrum can be assigned to the ejection of electrons from the cyclopropenyl π- and Walsh-orbitals. As mentioned previously, the significant splitting observed between the π-bands provides direct evidence for strong through-bond coupling.

The following table summarizes the key findings from photoelectron spectroscopy studies on Dispiro[2.0.2.3]nona-1,5-diene and related compounds.

CompoundIonization Energy (eV) - Band 1Ionization Energy (eV) - Band 2π-Band Splitting (eV)Assignment
Dispiro[2.0.2.3]nona-1,5-diene 9.110.21.1π-orbitals of the cyclopropene rings
3,3'-Dimethyl-3,3'-bicyclopropenyl8.910.41.5π-orbitals of the cyclopropene rings

Other Spectroscopic Properties:

While detailed theoretical predictions for other spectroscopic properties of Dispiro[2.0.2.3]nona-1,5-diene, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, are not extensively documented in the literature, some general interpretations can be made based on its electronic structure.

NMR Spectroscopy: The symmetry of the Dispiro[2.0.2.3]nona-1,5-diene molecule would lead to a relatively simple ¹H and ¹³C NMR spectrum. The chemical shifts of the vinylic protons and carbons would be influenced by the electronic delocalization arising from the through-bond and through-space interactions. Theoretical calculations of NMR chemical shifts would be valuable to confirm the experimental assignments and to provide a more quantitative measure of the electronic effects.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption in Dispiro[2.0.2.3]nona-1,5-diene would involve the excitation of electrons from the occupied π-molecular orbitals to the unoccupied π*-molecular orbitals. The energy of these transitions, and thus the absorption wavelengths, would be sensitive to the extent of π-orbital splitting caused by the through-bond and through-space interactions. A larger splitting would generally lead to a blue-shift (shift to shorter wavelength) of the absorption maxima compared to a hypothetical non-interacting system.

Synthetic Applications and Chemical Transformations of Dispiro 2.0.2.3 Nona 1,5 Diene As a Key Building Block

Uncharted Territory: Utilization in the Synthesis of Complex Organic Molecules

While the broader class of spirocyclic compounds has found significant application in the synthesis of natural products and other complex architectures, the specific contributions of Dispiro[2.0.2.3]nona-1,5-diene are not documented.

Construction of Novel Polycyclic and Fused-Ring Systems

The inherent ring strain and the presence of reactive diene functionality in Dispiro[2.0.2.3]nona-1,5-diene would theoretically make it an interesting substrate for cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions. Such transformations could potentially lead to the rapid construction of novel and complex polycyclic and fused-ring systems. However, no studies have been reported that demonstrate these applications.

Strategies for the Synthesis of Spiro-Annulated Natural Products

Spiro-annulated motifs are prevalent in a variety of natural products with significant biological activity. The unique dispirocyclic core of Dispiro[2.0.2.3]nona-1,5-diene could, in principle, serve as a foundational scaffold for the synthesis of such natural products. Methodologies to access and functionalize this core would first need to be developed.

A Precursor in Waiting: Development of Advanced Organic Materials and Polymers

The diene functionality within Dispiro[2.0.2.3]nona-1,5-diene suggests its potential as a monomer for polymerization reactions. The resulting polymers could possess unique thermal and mechanical properties due to the rigid and strained spirocyclic units in the polymer backbone. Research into the polymerization of other cyclic dienes, such as spiro[4.4]nona-1,3-diene, has been conducted, but similar studies on Dispiro[2.0.2.3]nona-1,5-diene are absent from the scientific literature.

A Blank Canvas: Targeted Derivatization of the Nona-1,5-diene Moiety

The two double bonds in the nona-1,5-diene moiety represent key handles for further functionalization. A wide array of chemical transformations, including but not limited to epoxidation, dihydroxylation, hydrogenation, and metathesis, could be envisioned to introduce new functional groups and stereocenters. The regioselectivity and stereoselectivity of such reactions on this specific dispirocyclic system would be of fundamental interest, but remain uninvestigated.

An Untapped Scaffold: Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The rigid, three-dimensional scaffold of Dispiro[2.0.2.3]nona-1,5-diene would be an attractive starting point for DOS, allowing for the introduction of diverse substituents in a well-defined spatial arrangement. However, the lack of established synthetic routes to and from this scaffold currently precludes its use in DOS campaigns.

Hypothetical Horizons: Design and Synthesis of Analogs

The design and synthesis of analogs of Dispiro[2.0.2.3]nona-1,5-diene with modulated reactivity and structural features could open new avenues in medicinal chemistry and materials science. Modifications could include altering the ring sizes of the spiro-fused components or introducing substituents onto the carbon framework. These endeavors, however, are contingent on the development of a robust and versatile synthesis of the parent compound.

Research on Dispiro[2.0.2.3]nona-1,5-diene and its Chemical Transformations Remains Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the synthetic applications and chemical transformations of the specific compound Dispiro[2.0.2.3]nona-1,5-diene, particularly concerning stereochemical control and regioselectivity, is not available in published research.

The unique structure of Dispiro[2.0.2.3]nona-1,5-diene, featuring two spiro-fused cyclopropane (B1198618) rings attached to a five-membered ring containing two double bonds, suggests a high degree of ring strain and potentially complex reactivity. Such strained systems are often of great interest to synthetic chemists as building blocks for accessing novel molecular architectures. However, it appears that this particular diene has not been a significant focus of synthetic exploration, or at least, the findings have not been disseminated in publicly accessible literature.

Generally, the stereochemical and regiochemical outcomes of reactions involving dienes are influenced by a variety of factors, including the sterics and electronics of the diene itself, the nature of the reacting partner (e.g., electrophiles, dienophiles), and the reaction conditions (e.g., temperature, catalyst). For a molecule like Dispiro[2.0.2.3]nona-1,5-diene, the rigid, spirocyclic framework would be expected to exert significant facial bias, directing incoming reagents to the less sterically hindered face of the molecule.

In hypothetical transformations, such as electrophilic additions or cycloadditions, the inherent strain of the cyclopropane rings could also play a crucial role. Reactions that lead to a relief of this strain would likely be favored. For instance, an electrophilic attack might proceed with concomitant ring-opening of one of the cyclopropane rings, leading to a range of possible regio- and stereoisomers. The precise outcome would be a delicate balance between electronic effects guiding the initial interaction and steric factors dictating the final approach of the nucleophile or the geometry of the transition state.

Without experimental data or computational studies specifically on Dispiro[2.0.2.3]nona-1,5-diene, any discussion of stereochemical control and regioselectivity in its chemical transformations would be purely speculative. The scientific community has yet to report on the synthetic utility and reactivity patterns of this intriguing molecule. Therefore, a detailed analysis based on research findings, as requested, cannot be provided at this time.

Future Directions and Emerging Research Areas in Dispiro 2.0.2.3 Nona 1,5 Diene Chemistry

Development of Innovative Synthetic Routes to Dispiro[2.0.2.3]nona-1,5-diene and its Advanced Analogs

The future of Dispiro[2.0.2.3]nona-1,5-diene chemistry is intrinsically linked to the ability to synthesize the parent molecule and its derivatives with high efficiency, selectivity, and diversity. Current synthetic approaches, while foundational, pave the way for more sophisticated and versatile strategies.

Future research will likely focus on the development of catalytic cascade reactions that can construct the complex dispirocyclic framework in a single, atom-economical step. The exploration of transition-metal catalysis, particularly with earth-abundant metals, could unlock novel pathways for the formation of the spiro-fused cyclopropane (B1198618) rings. Moreover, the application of photocatalysis represents a sustainable and powerful approach to access the high-energy strained structure of Dispiro[2.0.2.3]nona-1,5-diene and its analogs under mild conditions. uni-muenster.dersc.org

A significant emerging area is the synthesis of "advanced analogs," which involves the strategic incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the spirocyclic skeleton. rsc.orgrsc.org These heteroatom-containing analogs could exhibit unique electronic properties and serve as valuable building blocks in medicinal chemistry, acting as three-dimensional bioisosteres for existing drug scaffolds. rsc.orgrsc.org The development of synthetic routes to these novel heterocyclic spiro-compounds is a key challenge and a promising direction for future research. rsc.orgnih.gov

Future Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Cascade ReactionsHigh efficiency, atom economy, reduced step count.Development of novel catalysts, optimization of reaction conditions.
Photocatalytic CyclizationsUse of light energy, mild reaction conditions, sustainable approach. uni-muenster.deDesign of suitable photosensitizers, exploration of light-enabled reaction pathways. wahllab.com
Asymmetric SynthesisAccess to enantiomerically pure spirocycles for chiral applications.Development of chiral catalysts and auxiliaries.
Synthesis of Heterocyclic AnalogsIntroduction of novel electronic and biological properties. rsc.orgrsc.orgExploration of methods for heteroatom incorporation, study of structure-property relationships.

Exploration of Novel Reaction Pathways and Deeper Mechanistic Insights for Strained Diene Systems

The high degree of ring strain in Dispiro[2.0.2.3]nona-1,5-diene makes it a highly reactive and intriguing molecule. wikipedia.org The release of this strain energy can serve as a powerful driving force for chemical reactions, enabling transformations that are not feasible with unstrained counterparts. wahllab.com

A primary area for future exploration is the molecule's participation in unconventional cycloaddition reactions. While the Diels-Alder reaction is a cornerstone of diene chemistry, the unique geometry and electronic structure of Dispiro[2.0.2.3]nona-1,5-diene may allow it to participate in higher-order cycloadditions or react with unconventional dienophiles. nih.govmdpi.com Investigating its reactivity in [4+2], [6+4], and other pericyclic reactions will provide deeper insights into the fundamental reactivity of strained polycyclic systems. rsc.org

Furthermore, the selective opening of one or both cyclopropane rings could lead to a variety of functionalized cyclopentane (B165970) or larger ring systems. Research into transition-metal catalyzed ring-opening reactions, radical-mediated transformations, and electrophilic additions will be crucial to unlocking the synthetic potential of this strained diene. mdpi.com Gaining a deeper mechanistic understanding of these processes through kinetic studies, isotopic labeling, and computational analysis will be paramount. researchgate.net The concept of "molecular editing," where the core structure is modified selectively, could be applied to Dispiro[2.0.2.3]nona-1,5-diene to insert atoms or functional groups in a controlled manner. wahllab.com

Application of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is poised to play a pivotal role in accelerating research in the field of strained hydrocarbons like Dispiro[2.0.2.3]nona-1,5-diene. colab.ws The use of advanced theoretical methods, such as Density Functional Theory (DFT), can provide invaluable insights into the molecule's structure, stability, and electronic properties, which are often difficult to probe experimentally.

Future computational studies will focus on accurately predicting the reactivity and selectivity of Dispiro[2.0.2.3]nona-1,5-diene in various chemical reactions. longdom.org By modeling transition states and reaction pathways, researchers can rationally design experiments, screen potential reactants, and predict the outcomes of novel transformations before they are attempted in the lab. mdpi.comrsc.org This predictive power will save significant time and resources, enabling a more targeted approach to discovery.

Moreover, computational modeling can be used to design novel analogs of Dispiro[2.0.2.3]nona-1,5-diene with tailored properties. By systematically modifying the structure in silico, it is possible to tune its electronic characteristics, strain energy, and reactivity for specific applications. For example, computational screening could identify derivatives with optimal frontier molecular orbital energies for efficient participation in Diels-Alder reactions or with specific light-absorption properties for materials science applications. nih.gov

Computational Method Application in Dispiro[2.0.2.3]nona-1,5-diene Research Predicted Outcome
Density Functional Theory (DFT)Calculation of ground-state geometry, strain energy, and electronic structure.Understanding of intrinsic properties and stability.
Transition State TheoryModeling of reaction pathways and activation barriers for cycloadditions and ring-openings. longdom.orgPrediction of reaction feasibility, regioselectivity, and stereoselectivity.
Molecular Dynamics (MD)Simulation of molecular motion and conformational preferences.Insight into dynamic behavior and interactions with other molecules.
Machine Learning / AIDevelopment of predictive models for reactivity and property prediction based on structural features. colab.wsAccelerated discovery of new reactions and functional analogs.

Integration with Materials Science for the Design and Synthesis of Novel Functional Organic Materials

The unique three-dimensional and rigid structure of spirocyclic compounds makes them attractive building blocks for the creation of novel functional organic materials. nih.gov Dispiro[2.0.2.3]nona-1,5-diene, with its well-defined geometry and reactive diene functionality, is a promising candidate for integration into advanced materials.

An emerging research direction is the use of Dispiro[2.0.2.3]nona-1,5-diene as a monomer in polymerization reactions. The diene functionality can be exploited in reactions like ring-opening metathesis polymerization (ROMP) or Diels-Alder polymerization to create polymers with novel topologies and properties. The resulting materials could have applications in areas such as gas separation, sensing, or as advanced coatings.

Furthermore, the high strain energy of Dispiro[2.0.2.3]nona-1,5-diene makes it a candidate for molecular solar thermal (MOST) energy storage systems. wahllab.com In such systems, a molecule absorbs solar energy and is converted into a high-energy, metastable isomer. This energy can then be released as heat on demand. The development of Dispiro[2.0.2.3]nona-1,5-diene derivatives that can undergo reversible photoisomerization to a more strained valence isomer is a challenging but potentially high-reward area of research.

Multidisciplinary Approaches and Interdisciplinary Collaborations in Strained Hydrocarbon Chemistry

The complexity and multifaceted nature of strained hydrocarbon chemistry necessitate a move towards more multidisciplinary and collaborative research efforts. The future advancement in the understanding and application of Dispiro[2.0.2.3]nona-1,5-diene will depend on the synergy between different scientific disciplines.

Close collaboration between synthetic organic chemists and theoretical chemists will be essential. colab.ws Theoretical predictions can guide synthetic efforts, while experimental results provide crucial benchmarks for refining computational models. This iterative feedback loop will accelerate the pace of discovery in both areas.

Furthermore, collaborations with materials scientists, polymer chemists, and chemical engineers will be vital to translate the fundamental chemical properties of Dispiro[2.0.2.3]nona-1,5-diene into tangible applications. rsc.org For instance, the design of a novel polymer based on this diene would require expertise in synthesis, polymer characterization, and materials testing. Similarly, developing its potential in medicinal chemistry would require partnerships with pharmacologists and biochemists to evaluate the biological activity of its derivatives. rsc.orgrsc.org Such interdisciplinary projects will be key to unlocking the full potential of this unique and fascinating molecule.

Q & A

Basic Research Questions

Q. What experimental methods are optimal for synthesizing dispiro[2.0.2.3]nona-1,5-diene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of dispiro compounds often involves cycloaddition or spiroannulation reactions. For dispiro[2.0.2.3]nona-1,5-diene, photoelectron spectroscopy and model calculations (e.g., NDO methods) have been employed to study intermediates and transition states. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) must be optimized to minimize side products like dimerized byproducts, which are common in strained systems .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in dispiro[2.0.2.3]nona-1,5-diene?

  • Methodological Answer : X-ray crystallography provides definitive bond lengths and angles, critical for confirming the spirocyclic framework. For dynamic systems, variable-temperature NMR can detect conformational flexibility (e.g., gauche vs. antiperiplanar arrangements) by observing splitting patterns in 1H^1H and 13C^{13}C spectra. Coupling constants (JJ) and NOE correlations further clarify spatial arrangements .

Q. What computational models are suitable for predicting the stability of dispiro[2.0.2.3]nona-1,5-diene?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G level reliably calculates thermodynamic stability, steric strain, and orbital interactions. Natural bond orbital (NBO) analysis quantifies hyperconjugative effects (e.g., σ→π* interactions), while nucleus-independent chemical shift (NICS) indices assess aromaticity in transition states .

Advanced Research Questions

Q. How do through-bond and through-space electronic interactions affect the π-orbital splitting in dispiro[2.0.2.3]nona-1,5-diene?

  • Methodological Answer : Photoelectron spectroscopy reveals π-orbital splitting (1.0–1.5 eV) due to through-bond coupling between cyclopropenyl moieties. Walsh orbitals exhibit conformation-dependent splitting, with gauche arrangements showing stronger torsional interactions. NDO models must account for electron correlation to avoid underestimating splitting magnitudes .

Q. What experimental designs are effective for analyzing the reactivity of dispiro[2.0.2.3]nona-1,5-diene in sigmatropic rearrangements?

  • Methodological Answer : Kinetic studies using 1H^1H-NMR or GC-MS can monitor reaction progress under varying temperatures. Isotopic labeling (e.g., 13C^{13}C) helps track carbon migration pathways. Transition-state aromaticity, assessed via NICS, correlates with activation energy in Cope-like rearrangements .

Q. How can conformational analysis via spectroscopy resolve discrepancies in theoretical predictions for dispiro[2.0.2.3]nona-1,5-diene?

  • Methodological Answer : Gas-phase electron diffraction and rotational spectroscopy provide experimental torsional angles to validate computational models (e.g., DFT or molecular mechanics). Discrepancies often arise from neglected solvent effects or van der Waals interactions in simulations .

Q. What strategies mitigate experimental challenges in studying the bioactivity or toxicity of dispiro[2.0.2.3]nona-1,5-diene?

  • Methodological Answer : For toxicity studies, in vitro assays (e.g., MTT for cell viability) should use controlled exposure times and concentrations. Dermal absorption can be measured via Franz diffusion cells, while metabolite profiling via LC-MS identifies reactive intermediates. Cross-referencing with structurally related dienes (e.g., cycloocta-1,5-diene) provides comparative safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.